3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Overview
Description
3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H11ClO2 and its molecular weight is 258.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Chemical Reactivity : Adole et al. (2020) investigated the geometrical entities, electronic properties, and chemical reactivity of this compound using density functional theory (DFT) methods. The study provided insights into its molecular structure, electronic behavior, and reactive sites, which are crucial for its applications in material science (Adole, Koli, Shinde, & Shinde, 2020).
Non-linear Optical Properties : Najiya et al. (2014) focused on the molecular structure and first-order hyperpolarizability of a similar compound. They found significant non-linear optical (NLO) properties, suggesting potential applications in optoelectronics and photonics (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).
Synthesis and Characterization of Chalcones : Singh et al. (2012) synthesized new chalcones including 3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one and characterized them. They explored their non-linear optical properties, demonstrating better responses than standard materials, which could be useful in the development of new NLO materials (Singh, Saxena, Prasad, & Kumar, 2012).
Antibacterial Activity : Mehta (2016) conducted a study on the antibacterial activity of novel heterocyclic compounds derived from this chalcone. The compounds showed promising antibacterial effects against various bacteria, indicating its potential in the development of new antibacterial agents (Mehta, 2016).
Photogeneration and Reactivity of Aryl Cations : Protti et al. (2004) examined the photochemistry of related compounds, leading to insights into the photogeneration and reactivity of aryl cations. This research is relevant for understanding the photochemical processes and potential applications in photo-initiated synthesis (Protti, Fagnoni, Mella, & Albini, 2004).
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,17H/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBILMWSVPPRAT-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3033-96-3 | |
Record name | NSC401491 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401491 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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